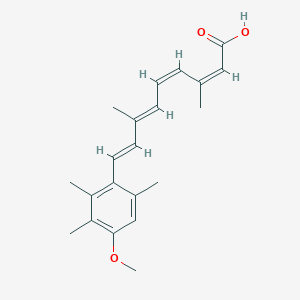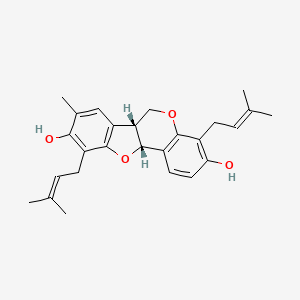
Lespeflorin G5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lespeflorin G5 is a member of the class of pterocarpans that is (6aR,11aR)-pterocarpan substituted by hydroxy groups at positions 3 and 9, a methyl group at position 8 and prenyl groups at positions 4 and 10. Isolated from the roots of Lespedeza floribunda, it acts as a melanin synthesis inhibitor. It has a role as a melanin synthesis inhibitor and a plant metabolite. It is a member of phenols and a member of pterocarpans.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Lespeflorin G5 and its derivatives have shown promise in cancer research. One study explored the synthetic scheme for preparing different derivatives of the anticancer natural product Psoralidin, leading to the first synthesis of an analogous natural product, Lespeflorin I1. This compound demonstrated mild melanin synthesis inhibition and showed bioactivity against prostate cancer cell lines (Pahari et al., 2016).
Estrogenic Activity
Research into phytoestrogens found in edible plants led to the discovery of Lespeflorin G8 (LF) in the fruit of Mauritia flexuosa (moriche palm). LF exhibited estrogenic activity, binding to estrogen receptors and showing a proliferative effect on MCF-7 cells, a type of breast cancer cell. This highlights the potential use of Lespeflorin G5 derivatives in studying estrogenic activity and possibly in the treatment of menopausal syndromes and osteoporosis (Shimoda et al., 2019).
Radiotherapy
Lespeflorin G5 and similar compounds may have applications in radiotherapy. For example, the synthesis of [18F]FPEB, a radiopharmaceutical for imaging metabotropic glutamate receptor subtype type 5 (mGluR5), was achieved using continuous-flow microfluidics technology. This advancement in PET radiopharmaceutical technology could have implications for compounds like Lespeflorin G5 in diagnostic imaging and therapy (Liang et al., 2014).
MRI Imaging
In the field of MRI imaging, research on fluorine MRI, a potential alternative to proton-based MRI, indicates the use of Lespeflorin G5 derivatives. Gadolinium-functionalized perfluorocarbon nanoparticles, for example, have shown potential in enhancing fluorine signals in MRI, suggesting that Lespeflorin G5 derivatives could be used to develop new contrast materials for more efficient imaging (de Vries et al., 2014).
Drug Metabolism and Pharmacokinetics
Lespeflorin G5 derivatives can also be relevant in studying drug metabolism and pharmacokinetics. For instance, using 19F NMR, the metabolism of 5-fluorouracil was monitored in tumors and livers, demonstrating the utility of fluorinated compounds in tracing the metabolic fate of drugs (Stevens et al., 1984).
Gene Therapy
In gene therapy research, dendrimer-modified nanoflakes, such as those using generation 5 (G5) poly(amidoamine) dendrimers, have been synthesized for combinational gene silencing and photothermal therapy of tumors. This suggests the potential of Lespeflorin G5 in developing novel nanomaterials for advanced therapeutic applications (Kong et al., 2017).
Eigenschaften
Produktname |
Lespeflorin G5 |
|---|---|
Molekularformel |
C26H30O4 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
(6aR,11aR)-8-methyl-4,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
InChI |
InChI=1S/C26H30O4/c1-14(2)6-8-17-22(27)11-10-19-24(17)29-13-21-20-12-16(5)23(28)18(9-7-15(3)4)25(20)30-26(19)21/h6-7,10-12,21,26-28H,8-9,13H2,1-5H3/t21-,26-/m0/s1 |
InChI-Schlüssel |
XQHLJEHHIHCILO-LVXARBLLSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=C1O)CC=C(C)C)O[C@@H]3[C@H]2COC4=C3C=CC(=C4CC=C(C)C)O |
Kanonische SMILES |
CC1=CC2=C(C(=C1O)CC=C(C)C)OC3C2COC4=C3C=CC(=C4CC=C(C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1262986.png)
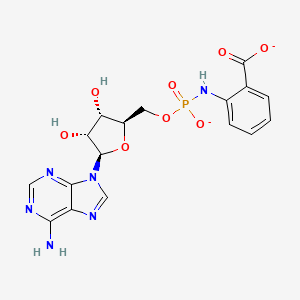
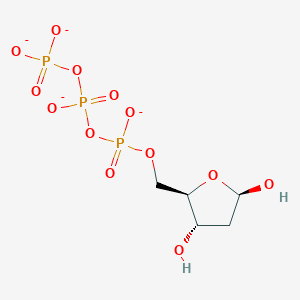
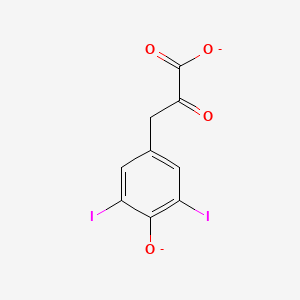
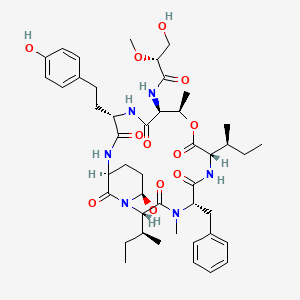
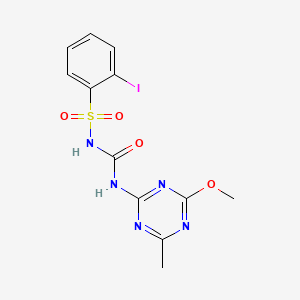
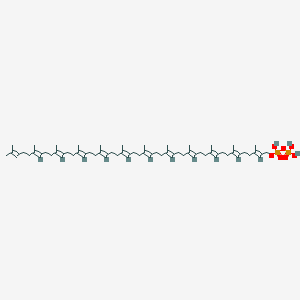
![1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1263001.png)
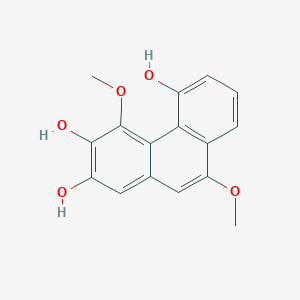
![(5Z,7E)-(1S,3R)-23-aza-23-[3-(1-hydroxy-1-methylethyl)-phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263004.png)
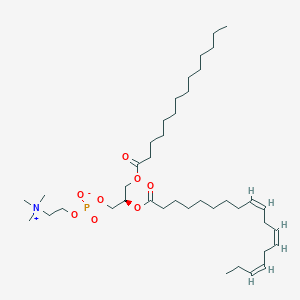
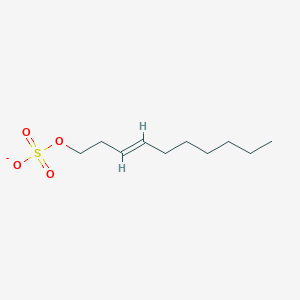
![N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide](/img/structure/B1263007.png)
